4-(naphthalen-1-yl)-1H-imidazole
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Overview
Description
4-(naphthalen-1-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a naphthalene moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, while the naphthalene moiety consists of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-1-yl)-1H-imidazole typically involves the condensation of naphthaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(naphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
Industry: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(naphthalen-1-yl)-1H-imidazole varies depending on its application. In biological systems, it may interact with cellular membranes or specific enzymes, leading to disruption of cellular processes. For example, its antimicrobial activity is believed to result from the compound’s ability to integrate into microbial cell membranes, causing increased permeability and cell death. In medicinal applications, the compound may target specific molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
4-(naphthalen-1-yl)-1H-imidazole can be compared to other naphthalene and imidazole derivatives:
Naphthalene Derivatives: Compounds such as naphthalene-1-ylamine and naphthalene-2-ylamine share the naphthalene moiety but differ in their functional groups and biological activities.
Imidazole Derivatives: Compounds like 2-methylimidazole and 4,5-diphenylimidazole share the imidazole ring but differ in their substituents and applications.
Uniqueness
The uniqueness of this compound lies in its combination of the naphthalene and imidazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.
List of Similar Compounds
- Naphthalene-1-ylamine
- Naphthalene-2-ylamine
- 2-methylimidazole
- 4,5-diphenylimidazole
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-14-9-15-13/h1-9H,(H,14,15) |
InChI Key |
MMMXUKOIGRBQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=CN3 |
Origin of Product |
United States |
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